molecular formula C22H26N4O B2973186 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 887214-58-6

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2973186
CAS No.: 887214-58-6
M. Wt: 362.477
InChI Key: PUSTVNDUQKXDSU-UHFFFAOYSA-N
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Description

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide is a complex organic compound featuring a benzimidazole moiety linked to a piperidine ring, which is further connected to an acetamide group substituted with a dimethylphenyl group

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release in pma-differentiated thp-1 cells stimulated with lps/atp .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that this compound may affect similar pathways.

Pharmacokinetics

The compound has a predicted boiling point of 6457±550 °C , which may impact its bioavailability.

Result of Action

Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that this compound may have similar effects.

Action Environment

It’s worth noting that the compound has a predicted boiling point of 6457±550 °C , suggesting that high temperatures may impact its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-15-11-16(2)13-18(12-15)23-21(27)14-26-9-7-17(8-10-26)22-24-19-5-3-4-6-20(19)25-22/h3-6,11-13,17H,7-10,14H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSTVNDUQKXDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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